molecular formula C28H34N4O6 B10962173 1,4-Bis[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]butane-1,4-dione

1,4-Bis[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]butane-1,4-dione

Cat. No.: B10962173
M. Wt: 522.6 g/mol
InChI Key: UEHXTICWVZQGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-BIS[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1,4-BUTANEDIONE is a complex organic compound featuring a piperazine core substituted with two 1,3-benzodioxol-5-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1,4-BUTANEDIONE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The 1,3-benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment to Piperazine: The benzodioxole moiety is then attached to the piperazine ring via a nucleophilic substitution reaction, using a suitable leaving group such as a halide.

    Formation of the Butanedione Linker: The final step involves the coupling of the substituted piperazine with a butanedione linker under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1,4-BUTANEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzodioxole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halides or other leaving groups can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the field of oncology.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-BIS[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1,4-BUTANEDIONE is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, while the piperazine core could facilitate binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(1,3-benzodioxol-5-ylmethyl)piperazine: This compound is structurally similar but lacks the butanedione linker.

    1,3-Benzodioxole Derivatives: Other derivatives of 1,3-benzodioxole may have similar biological activities but different structural features.

Uniqueness

1,4-BIS[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1,4-BUTANEDIONE is unique due to its combination of a piperazine core with benzodioxole substituents and a butanedione linker. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C28H34N4O6

Molecular Weight

522.6 g/mol

IUPAC Name

1,4-bis[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]butane-1,4-dione

InChI

InChI=1S/C28H34N4O6/c33-27(31-11-7-29(8-12-31)17-21-1-3-23-25(15-21)37-19-35-23)5-6-28(34)32-13-9-30(10-14-32)18-22-2-4-24-26(16-22)38-20-36-24/h1-4,15-16H,5-14,17-20H2

InChI Key

UEHXTICWVZQGHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.